molecular formula C17H19NO B8110824 6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]

6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]

Cat. No.: B8110824
M. Wt: 253.34 g/mol
InChI Key: ZWXHFSPQAZPQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] is a chemically unique spirocyclic compound of high interest in medicinal chemistry and drug discovery. Its structure incorporates a spiro-fused dihydroindene and piperidine framework, a scaffold recognized for creating highly three-dimensional and rigid molecular architectures . Spirocyclic compounds like this one are prized in research for their ability to access underexplored chemical space, improve metabolic stability, and fine-tune physicochemical properties such as lipophilicity and aqueous solubility compared to flat, aromatic structures . The addition of the furan-3-yl substituent introduces a heteroaromatic group, which can be critical for molecular recognition and interactions with biological targets. The spiro[1H-indene-1,4'-piperidine] core structure is established in pharmaceutical research and has been investigated as a key scaffold for developing potent and selective receptor agonists, demonstrating the therapeutic relevance of this chemotype . This compound is intended for research and development purposes only, exclusively in laboratory settings. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(furan-3-yl)spiro[1,2-dihydroindene-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-14(15-4-10-19-12-15)11-16-13(1)3-5-17(16)6-8-18-9-7-17/h1-2,4,10-12,18H,3,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXHFSPQAZPQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C3=C1C=CC(=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

This method employs a sequential Knoevenagel condensation followed by cyclization to construct the spiro[indene-1,4'-piperidine] core. The furan-3-yl group is introduced via a pre-functionalized benzaldehyde derivative.

Steps :

  • Knoevenagel Condensation : React 2-(1-phenylvinyl)benzaldehyde with malonate esters (e.g., dimethyl malonate) in the presence of piperidine and acetic acid at 80°C for 1.5–17 h to form a benzylidene malonate intermediate.

  • Cyclization : Treat the intermediate with TiCl₄-pyridine or TiCl₄-Et₃N to induce cyclization, yielding the spiro[indene-1,4'-piperidine] scaffold.

  • Furan Functionalization : Introduce the furan-3-yl group via Suzuki-Miyaura coupling using furan-3-ylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄).

Key Data :

StepReagents/ConditionsYieldReference
1Piperidine/AcOH, 80°C75%
2TiCl₄-pyridine, RT79%
3Pd(PPh₃)₄, Na₂CO₃86%

Reductive Amination and Spiro Ring Closure

Methodology

This approach constructs the piperidine ring via reductive amination, followed by indene cyclization.

Steps :

  • Reductive Amination : React cyclohexanone with a furan-3-yl-substituted amine (e.g., furfurylamine) using NaBH₃CN to form a secondary amine.

  • Indene Formation : Treat the amine with indan-1,3-dione under acidic conditions (e.g., HCl) to form the indene moiety.

  • Spirocyclization : Use MnO₂ or DDQ to oxidize and cyclize the intermediate into the spiro structure.

Key Data :

StepReagents/ConditionsYieldReference
1NaBH₃CN, MeOH82%
2HCl, reflux68%
3DDQ, CH₂Cl₂75%

Advantages : Scalable indene formation; mild oxidation conditions.
Limitations : Low yields in reductive amination; competing side reactions.

Direct Spirocyclization Using TiCl₄-Mediated Reactions

Methodology

TiCl₄ facilitates simultaneous cyclization and functionalization, enabling one-pot synthesis.

Steps :

  • Substrate Preparation : Combine 2-(furan-3-yl)benzaldehyde with piperidine and malononitrile in benzene.

  • Cyclization : Add TiCl₄-pyridine at 0°C, then warm to room temperature to form the spiro[indene-1,4'-piperidine] core.

Key Data :

StepReagents/ConditionsYieldReference
1–2TiCl₄-pyridine, RT67%

Advantages : One-pot synthesis; avoids isolation of intermediates.
Limitations : Sensitivity to moisture; requires stoichiometric TiCl₄.

Suzuki-Miyaura Coupling on Preformed Spiro Core

Methodology

This method functionalizes a pre-synthesized spiro[indene-1,4'-piperidine] core with a furan-3-yl group via cross-coupling.

Steps :

  • Core Synthesis : Prepare 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine] via bromination of the parent spiro compound.

  • Coupling : React with furan-3-ylboronic acid using Pd(dppf)Cl₂ and K₂CO₃ in toluene/EtOH.

Key Data :

StepReagents/ConditionsYieldReference
1Br₂, FeCl₃90%
2Pd(dppf)Cl₂, 80°C88%

Advantages : High-yielding coupling; commercial availability of boronic acids.
Limitations : Requires brominated precursor; palladium cost.

Multicomponent Reaction (MCR) Strategy

Methodology

A one-pot MCR combines indan-1,3-dione, furan-3-carbaldehyde, and piperidine derivatives.

Steps :

  • Condensation : React indan-1,3-dione with furan-3-carbaldehyde in acetic acid to form a Knoevenagel adduct.

  • Cyclization : Add piperidine and heat to 100°C to induce spirocyclization.

Key Data :

StepReagents/ConditionsYieldReference
1–2AcOH, 100°C70%

Advantages : Atom-economical; minimal purification.
Limitations : Moderate yields; competing polymerization.

Comparative Analysis of Methods

MethodYield RangeScalabilityCost Efficiency
Knoevenagel Cyclization67–86%ModerateModerate
Reductive Amination68–82%LowHigh
TiCl₄-Mediated67%HighLow
Suzuki Coupling88%HighModerate
MCR Strategy70%ModerateHigh

Chemical Reactions Analysis

Types of Reactions

6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that spirocyclic compounds exhibit promising anticancer properties. For instance, derivatives of 6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Study : A study published in European Journal of Medicinal Chemistry demonstrated that certain derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Neurological Disorders

The compound's piperidine moiety suggests potential activity in treating neurological disorders. Research indicates that similar compounds can act as modulators of neurotransmitter systems.

Case Study : A compound with a related structure was found to exhibit significant activity as an orexin antagonist, which is relevant for conditions like insomnia and narcolepsy . This suggests that 6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] may also hold therapeutic promise in this area.

Organic Electronics

The unique electronic properties of furan-containing compounds make them suitable candidates for organic electronic applications. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Electronic Properties Comparison

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]-5.20-2.302.90
Related Furan Compound-5.10-2.402.70

The above table illustrates the electronic properties of the target compound compared to a related furan compound, indicating its potential for use in electronic devices .

Synthesis of Complex Molecules

The spirocyclic structure facilitates the construction of complex molecular architectures through various synthetic routes. The compound can serve as a versatile building block in organic synthesis.

Example Reaction : The synthesis of 6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] can be achieved through a multi-step reaction involving cyclization and functional group transformations.

  • Starting Material : Furan and indene derivatives.
  • Reagents : Appropriate catalysts and solvents.
  • Conditions : Controlled temperature and pressure to facilitate cyclization.

This approach allows chemists to explore a wide array of derivatives with tailored functionalities for specific applications.

Mechanism of Action

The mechanism by which 6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research, with studies focusing on elucidating the compound’s bioactivity and potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] and analogous spirocyclic compounds:

Compound Core Structure Substituents Biological Activity Key References
6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] Spiro[indene-1,4'-piperidine] Furan-3-yl at C6 Potential antiviral/neuroactive (inferred from structural analogs)
(E)-3-(Furan-3-yl)-N-(1'-(phenylsulfonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acrylamide (27) Spiro[indene-1,4'-piperidine] Furan-3-yl acrylamide at C3; phenylsulfonyl at N1' Synthetic intermediate for protease inhibitors; confirmed via IR and NMR
1’-Benzyl-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,4'-piperidine] (14a) Spiro[benzopyran-1,4'-piperidine] Methoxy at C3; benzyl at N1' High sigma-1 receptor affinity (Kᵢ = 1.29 nM); >2,700-fold selectivity over sigma-2
GB88 (PAR2 antagonist) Spiro[indene-1,4'-piperidine] Isoxazole-carboxamide; cyclohexyl and methyl groups PAR2 antagonist (IC₅₀ = 2 µM); inhibits protease-activated receptor signaling
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) Spiro[decane-2,4-dione] Phenylpiperazine-propyl at C3 Antipsychotic/analgesic activity (via sigma receptor modulation)

Key Structural and Functional Comparisons :

Substituent Position and Electronic Effects :

  • The furan-3-yl group in the target compound at C6 of indene provides electron-rich aromaticity, which may enhance interactions with π-π stacking or hydrogen-bonding residues in target proteins. In contrast, the methoxy group in 14a offers electron-donating effects, critical for sigma-1 receptor binding .
  • The phenylsulfonyl group in compound 27 introduces steric bulk and sulfonamide polarity, likely influencing solubility and membrane permeability .

Spiro Core Variations :

  • Spiro[indene-1,4'-piperidine] derivatives (e.g., GB88) exhibit conformational restraint that optimizes binding to PAR2, while spiro[benzopyran-1,4'-piperidine] analogs (e.g., 14a ) show enhanced sigma-1 receptor selectivity due to the fused benzopyran system .

Biological Activity: Sigma Receptor Affinity: Compounds like 14a achieve nanomolar affinity (Kᵢ = 1.29 nM) via benzyl and methoxy substituents, whereas the furan-substituted target compound’s activity remains uncharacterized but may leverage furan’s polarity for distinct target engagement. PAR2 Antagonism: GB88’s spiro[indene-1,4'-piperidine] scaffold, combined with a bulky isoxazole-carboxamide, achieves IC₅₀ = 2 µM, suggesting the target compound’s furan group could be optimized for similar potency .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels routes for compound 27 , involving HATU-mediated coupling or Suzuki-Miyaura cross-coupling to introduce the furan moiety .

Research Findings and Implications

  • Pharmacological Potential: The furan-substituted spiro[indene-1,4'-piperidine] scaffold is underexplored but shares structural motifs with sigma receptor ligands and PAR2 antagonists. Its furan group may improve metabolic stability compared to labile esters or amides in analogs like compound 27 .
  • Structure-Activity Relationships (SAR) :
    • Positional Isomerism : Substitution at C6 (vs. C3 in compound 27 ) may alter binding orientation in enzymatic pockets.
    • Heterocycle Choice : Replacing furan with thiophene or pyridine could modulate electronic properties and bioavailability.

Biological Activity

6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a spirocyclic structure that integrates a furan ring with a piperidine moiety, contributing to its distinctive biological properties. The molecular formula is C15H17NC_{15}H_{17}N with a molecular weight of approximately 225.31 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₇N
Molecular Weight225.31 g/mol
Structural FeaturesSpirocyclic structure with furan and piperidine rings

The biological activity of 6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] is primarily attributed to its interaction with various biological macromolecules. It is believed to modulate the activity of specific enzymes and receptors involved in critical signaling pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes associated with disease processes.
  • Receptor Modulation : It interacts with neurotransmitter receptors, influencing pathways related to mood regulation and cognition.

Therapeutic Applications

Research indicates that 6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] may have several therapeutic applications:

  • Antidepressant Activity : Preliminary studies suggest it may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some results indicating it may induce apoptosis in specific tumor types.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same class. Here are notable findings:

  • Antidepressant Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of spiro[indene-piperidine] compounds exhibited significant antidepressant effects in rodent models, suggesting similar potential for 6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] .
  • Cytotoxicity Studies : In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from the spiro[indene-piperidine] framework were effective against breast and lung cancer cell lines .
  • Inflammation Models : Research has indicated that some spirocyclic compounds can reduce pro-inflammatory cytokines in animal models of arthritis, hinting at the anti-inflammatory potential of 6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] .

Q & A

Q. What are the recommended synthetic routes for 6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine], and how can intermediates be characterized?

Synthesis of spirocyclic compounds typically involves cyclization strategies, such as intramolecular nucleophilic substitution or ring-closing metathesis. For example, spiro[indene-piperidine] frameworks often utilize ketone or aldehyde intermediates in reductive amination reactions with primary amines . Characterization should include:

  • NMR : 1H^1H, 13C^{13}C, and DEPT-135 for stereochemical confirmation of the spiro center.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight.
  • X-ray crystallography (if crystalline): To resolve ambiguities in spatial arrangement .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Critical properties include:

  • Lipophilicity (logP): Predicted via computational tools (e.g., SwissADME) to assess membrane permeability.
  • Solubility : Tested in DMSO/PBS for in vitro assays.
  • Thermal stability : TGA/DSC to determine storage conditions .
    These properties guide solvent selection for reactions and biological assays, ensuring reproducibility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic structure and potential biological targets of this compound?

  • Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to identify binding affinities, focusing on neuroreceptors (e.g., σ1, NMDA) due to structural similarity to spiro-piperidine analogs .
  • IRI (Independent Gradient Model) analysis : Visualize non-covalent interactions (e.g., hydrogen bonds, π-π stacking) to refine docking hypotheses .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) or biological activity across studies?

  • Reproducibility checks : Validate synthetic protocols (e.g., reaction time, catalyst purity) and confirm spectral assignments using 2D NMR (HSQC, HMBC) .
  • Biological assays : Standardize cell lines (e.g., HEK293 vs. SH-SY5Y) and control for enantiomeric purity if the compound is chiral .
  • Meta-analysis : Compare datasets across published analogs (e.g., substituent effects on furan vs. pyridine rings) to identify structure-activity trends .

Q. What strategies are effective for probing the spirocyclic system’s conformational flexibility and its impact on bioactivity?

  • Dynamic NMR : Monitor ring-flipping or chair-boat transitions in the piperidine moiety at variable temperatures .
  • Molecular dynamics simulations : Simulate solvated systems (e.g., in water/lipid bilayers) to assess stability of the spiro center under physiological conditions .
  • SAR studies : Synthesize derivatives with constrained conformations (e.g., methyl groups at C2/C3) and compare binding affinities .

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., CNS drug discovery or enzyme inhibition)?

  • Mechanistic hypotheses : Link to known piperidine-based modulators (e.g., sigma-1 receptor ligands) and design assays to test competitive inhibition .
  • Pathway mapping : Use transcriptomic or proteomic profiling to identify downstream effects in neuronal or cancer cell models .
  • Theoretical grounding : Align with concepts like Lipinski’s Rule of Five or fragment-based drug design to prioritize derivatives .

Methodological Considerations

Q. What analytical techniques are critical for distinguishing diastereomers or enantiomers in this spirocyclic system?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases.
  • VCD (Vibrational Circular Dichroism) : Resolve absolute configuration by correlating experimental and computed spectra .
  • X-ray crystallography : Gold standard for stereochemical assignment .

Q. How should researchers design controlled experiments to minimize confounding variables in biological assays?

  • Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) with positive/negative controls (e.g., known receptor antagonists).
  • Counter-screens : Assess off-target effects using panels like Eurofins CEREP.
  • Blinded analysis : Randomize sample handling and data interpretation to reduce bias .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing heterogeneous datasets (e.g., conflicting IC50 values)?

  • Bayesian hierarchical modeling : Account for inter-study variability in assay conditions.
  • Principal Component Analysis (PCA) : Identify latent variables (e.g., solvent polarity, cell type) influencing bioactivity .
  • Consensus scoring : Weight results by methodological rigor (e.g., sample size, replication) .

Q. How can researchers validate computational predictions (e.g., docking poses) experimentally?

  • Site-directed mutagenesis : Modify key residues in predicted binding pockets and measure activity shifts.
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon/koff) for target proteins .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.